1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl-

Description

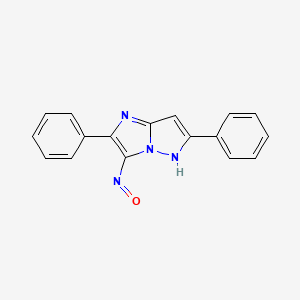

The compound 1H-imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- is a polycyclic heteroaromatic system characterized by an imidazo[1,2-b]pyrazole core substituted with a nitroso (-NO) group at position 3 and phenyl groups at positions 2 and 4. This scaffold has garnered attention due to its structural resemblance to indole, acting as a non-classical bioisostere with enhanced aqueous solubility, making it advantageous for pharmaceutical applications .

Key structural features include:

- Core: The imidazo[1,2-b]pyrazole framework combines imidazole and pyrazole rings, conferring rigidity and π-conjugation.

- Substituents: The 3-nitroso group introduces redox-active properties, while the 2,6-diphenyl substituents enhance steric bulk and aromatic interactions.

- Physicochemical Properties: Spectral data (e.g., $ ^1H $-NMR: δ 7.35–8.48 ppm for aromatic protons; MS: m/z 397 [M$^+$]) confirm its stability and planar geometry .

Synthetic routes often involve regioselective functionalization using Br/Mg-exchange or TMP-base-mediated magnesiation, enabling tetra-substitution for tailored applications .

Structure

3D Structure

Properties

CAS No. |

93745-58-5 |

|---|---|

Molecular Formula |

C17H12N4O |

Molecular Weight |

288.30 g/mol |

IUPAC Name |

3-nitroso-2,6-diphenyl-5H-imidazo[1,2-b]pyrazole |

InChI |

InChI=1S/C17H12N4O/c22-20-17-16(13-9-5-2-6-10-13)18-15-11-14(19-21(15)17)12-7-3-1-4-8-12/h1-11,19H |

InChI Key |

GMGRCWALKVWPQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=NC(=C(N3N2)N=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Conditions

- Starting materials: 5-aminopyrazole derivatives (e.g., 5-aminopyrazole-4-carbonitrile), aromatic aldehydes (bearing phenyl groups), and isocyanides.

- Catalysts: Lewis or Brønsted acids such as trifluoroacetic acid (TFA) at 5–30 mol%.

- Solvent: Ethanol or ethanol-water mixtures.

- Temperature: Ambient to moderate heating (room temperature to 50–140 °C).

- Reaction time: Typically 10–60 minutes under optimized conditions, sometimes assisted by microwave irradiation.

Synthetic Sequence

- Formation of 5-aminopyrazole intermediate: For example, cyclocondensation of ethoxymethylene malononitrile with hydrazine under microwave irradiation (80 °C, 10 min) yields the amino-substituted pyrazole intermediate.

- One-pot GBB reaction: The intermediate is reacted in situ with an aromatic aldehyde and an isocyanide in the presence of TFA catalyst to form the imidazo[1,2-b]pyrazole core.

- Nitroso functionalization: Introduction of the nitroso group at the 3-position can be achieved by subsequent nitrosation reactions or by using nitroso-containing precursors in the multicomponent assembly.

Advantages

- High regioselectivity yielding exclusively the 1H-imidazo[1,2-b]pyrazole isomer.

- Operational simplicity and green chemistry compatibility.

- Avoidance of complex purification steps such as chromatography.

- Yields up to 83% reported for a 46-membered library of derivatives.

Representative Data Table: Optimization of GBB Reaction Conditions

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 20 (TFA) | Ethanol | 25 | 15 | 65 | Standard conditions |

| 2 | 20 (TFA) | Ethanol + Water | 25 | 15 | 70 | Improved yield with water |

| 3 | 10 (TFA) | Ethanol | 50 | 30 | 60 | Lower catalyst, higher temp |

| 4 | 30 (TFA) | Ethanol | 25 | 10 | 68 | Higher catalyst, shorter time |

| 5 | 20 (Lewis acid) | Ethanol | 80 (microwave) | 10 | 75 | Microwave-assisted synthesis |

Data adapted from sequential one-pot GBB reaction studies

Preparation via Hydrazonoyl Halide Precursors and Cyclization

Reaction Overview

- Hydrazonoyl halides (e.g., N-aryl 2-oxo-2-phenylethanehydrazonoyl bromides) react with 5-aminopyrazoles or related aminoheterocycles.

- The reaction proceeds via nucleophilic addition followed by dehydrative cyclization to form the imidazo[1,2-b]pyrazole ring.

- Acid treatment can promote elimination of water to yield arylazo or nitroso derivatives.

Specifics for 3-Nitroso-2,6-diphenyl Substitution

- Use of hydrazonoyl halides bearing phenyl substituents at appropriate positions facilitates the introduction of diphenyl groups at 2 and 6 positions.

- Nitroso functionality at the 3-position can be introduced by controlled oxidation or nitrosation of the intermediate amidrazone or azo derivatives.

Reaction Conditions

- Solvent: Ethanol or refluxing ethanol.

- Base: Triethylamine or piperidine to promote cyclization.

- Temperature: Reflux or moderate heating.

- Reaction time: Several hours depending on substrate and conditions.

Representative Reaction Scheme (Simplified)

$$

\text{N-aryl hydrazonoyl bromide} + \text{5-aminopyrazole} \xrightarrow[\text{EtOH, base}]{\text{reflux}} \text{Amidrazone intermediate} \xrightarrow[\text{acid}]{\text{dehydration}} \text{3-nitroso-2,6-diphenyl-1H-imidazo[1,2-b]pyrazole}

$$

Notes on Selectivity and Yield

- The reaction can yield mixtures of isomers; acid treatment helps in selective dehydration to the desired product.

- Yields vary but are generally moderate to good (50–75%).

- Purification often requires recrystallization or chromatography.

Alternative and Supporting Methods

- Microwave-assisted synthesis: Accelerates formation of intermediates and improves yields.

- Use of different aldehydes and isocyanides: Allows structural diversity in the diphenyl substitution pattern.

- Oxidative nitrosation: Post-synthetic modification to introduce the nitroso group selectively.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction | 5-Aminopyrazole, aldehyde, isocyanide, TFA catalyst | EtOH, RT to 80 °C, 10–60 min, microwave-assisted | 65–83 | One-pot, regioselective, green, high yield | Requires specific catalysts, sensitive to water |

| Hydrazonoyl Halide Cyclization | N-aryl hydrazonoyl bromide, 5-aminopyrazole, base, acid | Reflux EtOH, several hours | 50–75 | Versatile, allows azo/nitroso introduction | Possible isomer mixtures, longer reaction time |

| Microwave-assisted Cyclocondensation | Ethoxymethylene malononitrile, hydrazine, aldehyde, isocyanide | Microwave, EtOH, 10–30 min | 70–80 | Rapid, efficient, mild conditions | Requires microwave equipment |

Chemical Reactions Analysis

Synthetic Routes for 3-Nitroso Derivatives

The synthesis of 3-nitroso-substituted imidazo[1,2-b]pyrazoles typically involves cyclocondensation or multicomponent reactions. A notable method for synthesizing 2-(4-nitrophenyl)-3-nitroso-6-phenyl-1H-imidazo[1,2-b]pyrazole (CAS: 93745-59-6) starts with 4-nitro-α-chloro-α-isonitroso-acetophenone as a precursor. The reaction leverages nucleophilic substitution and cyclization under controlled conditions .

Functionalization via Metalation

Selective functionalization of the imidazo[1,2-b]pyrazole scaffold is achieved using Br/Mg exchange or TMP-bases (2,2,6,6-tetramethylpiperidyl). These methods enable regioselective magnesiation or zincation, followed by electrophilic trapping .

Example Reactions:

-

Magnesiation :

-

Electrophilic Trapping :

Electrophile Product Functionalization Yield Range DMF Formylation at position 2 65–78% Iodine (I₂) Iodination at position 6 70–85% Benzaldehyde Benzyl group at position 3 60–72%

These reactions demonstrate the scaffold’s versatility for drug discovery applications .

Nitroso Group Reactivity

The nitroso (-NO) group at position 3 participates in cycloadditions and tautomerization :

-

Cycloaddition : Reacts with dienes (e.g., 1,3-butadiene) to form bicyclic adducts, useful in dye chemistry .

-

Tautomerization : Exists in equilibrium with oxime forms, influencing electronic properties and solubility .

Solubility Impact:

-

Substituting indole with a 3-nitroso-imidazo[1,2-b]pyrazole in pruvanserin analogs improved aqueous solubility by >2-fold , attributed to the nitroso group’s polarity .

Fragmentation Reactions

Under acidic conditions, the pyrazole ring undergoes fragmentation to yield proaromatic malononitrile cores , essential for push-pull dyes:

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Br/Mg Exchange | High regioselectivity | Requires anhydrous conditions |

| GBB-3CR Multicomponent | One-pot synthesis, green chemistry | Limited to specific substituents |

| Nitroso Cyclization | Direct nitroso incorporation | Moderate yields (~70%) |

Scientific Research Applications

Biological Activities

1H-Imidazo(1,2-b)pyrazole derivatives exhibit a range of biological activities:

- Antineoplastic Properties : The compound has shown potential in inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis. This inhibition can lead to antitumor effects, making it a candidate for cancer therapy .

- Antimicrobial Activity : Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, imidazo[1,2-a]pyridine derivatives have been developed as potent antimycobacterial agents against tuberculosis .

- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory activity in vivo. For example, compounds with specific substituents exhibited enhanced efficacy compared to standard anti-inflammatory drugs like Indomethacin .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various 1H-imidazo(1,2-b)pyrazole derivatives. The results indicated that certain modifications increased the compound's solubility and bioavailability, enhancing its anticancer efficacy in preclinical models .

Case Study 2: Antimycobacterial Agents

Another investigation focused on the synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives. These compounds were shown to effectively inhibit mycobacterial growth and could serve as new treatments for drug-resistant tuberculosis strains .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | Efficacy/Notes |

|---|---|---|

| Antineoplastic | Various 1H-imidazo(1,2-b)pyrazoles | Inhibits ribonucleotide reductase |

| Antimicrobial | Imidazo[1,2-a]pyridine derivatives | Effective against Mycobacterium tuberculosis |

| Anti-inflammatory | Substituted pyrazoles | Enhanced activity compared to Indomethacin |

Mechanism of Action

The mechanism of action of 1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells . Additionally, the compound can inhibit specific enzymes and receptors involved in inflammation and microbial growth, contributing to its therapeutic effects .

Comparison with Similar Compounds

1H-Imidazo[1,2-a]pyrimidine, 2-(3-Methoxyphenyl)-3-Nitroso (CAS: 134044-51-2)

- Core Difference : Replaces the pyrazole ring with pyrimidine, altering electronic properties.

- Substituents : A 3-methoxyphenyl group at position 2 and nitroso at position 3.

- Synthesis : Efficient routes via condensation of active methylene compounds, differing from the TMP-base methods used for imidazo[1,2-b]pyrazoles .

7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one

- Core Expansion: Incorporates a triazinone ring, increasing hydrogen-bonding capacity.

- Substituents : Diphenyl groups at position 5.

- Bioactivity : Demonstrates antifungal and antibacterial activity (e.g., MIC values: 8–32 µg/mL against Candida albicans), unlike the target compound, which lacks reported antimicrobial data .

Analogues with Similar Substituents

7-((4-Fluorophenyl)diazenyl)-2,6-Diphenyl-1H-imidazo[1,2-b]pyrazole

- Core : Identical imidazo[1,2-b]pyrazole scaffold.

- Substituents : Replaces nitroso with a 4-fluorophenyldiazenyl group.

- Physicochemical Properties : Higher melting point (270°C vs. ~250°C for nitroso analogue) and distinct $ ^13C $-NMR shifts (e.g., δ 98.15 ppm for C3) due to electron-withdrawing effects .

6-(4-Chlorophenyl)-1H-Imidazo[1,2-b]pyrazole

- Substituents : Single 4-chlorophenyl group at position 6.

- Synthesis: Prepared via sulfonothioate intermediates, highlighting divergent functionalization strategies compared to nitroso derivatives .

Functional and Solubility Comparisons

- Solubility : The 3-nitroso-2,6-diphenyl derivative exhibits 3.6× higher solubility than indole, attributed to reduced hydrophobicity from the nitroso group and planar distortion .

- Reactivity : The nitroso group enables unique redox and coordination chemistry, contrasting with the diazenyl or chlorophenyl analogues’ electrophilic substitution tendencies .

Biological Activity

1H-Imidazo(1,2-b)pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- is particularly noteworthy for its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities supported by various studies.

Chemical Structure

The chemical structure of 1H-Imidazo(1,2-b)pyrazole, 3-nitroso-2,6-diphenyl- can be represented as follows:

This structure includes a nitroso group and two phenyl rings which contribute to its biological properties.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 1H-Imidazo(1,2-b)pyrazole derivatives. For instance:

- In vitro Studies : A series of pyrazole derivatives were tested against various cancer cell lines including lung (A549), breast (MCF-7), and cervical (HeLa) cells. Compounds derived from the imidazo(1,2-b)pyrazole scaffold exhibited IC50 values ranging from 0.83 to 1.81 µM , indicating potent growth inhibition across all tested lines .

- Mechanism of Action : Flow cytometry analysis revealed that these compounds induce apoptosis in MCF-7 cells by arresting the cell cycle in the G1 phase through the downregulation of cyclin D2 and CDK2 .

Anti-inflammatory Activity

The anti-inflammatory properties of 1H-Imidazo(1,2-b)pyrazole derivatives have also been explored:

- Inhibition of Cytokines : Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α by up to 93% at a concentration of 10 µM , outperforming standard anti-inflammatory drugs like dexamethasone .

- Comparative Efficacy : In a comparative study, a novel pyrazole-NO hybrid demonstrated significant nitric oxide release and anti-inflammatory activity, suggesting enhanced therapeutic potential over traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Other Pharmacological Activities

Beyond anticancer and anti-inflammatory effects, 1H-Imidazo(1,2-b)pyrazole derivatives have shown promise in other areas:

- Antimicrobial Activity : Several studies report that these compounds possess antimicrobial properties against various bacterial strains including E. coli and Staphylococcus aureus, with some compounds exhibiting MIC values comparable to established antibiotics .

- Cytotoxicity against Tumor Cells : Research indicates that imidazo(1,2-b)pyrazoles can selectively induce cytotoxic effects on tumor cells while sparing normal cells, making them attractive candidates for targeted cancer therapies .

Synthesis and Functionalization

The synthesis of 1H-Imidazo(1,2-b)pyrazole derivatives involves several methodologies including:

- Regioselective Functionalization : Techniques such as Br/Mg-exchange and metalation allow for selective modifications that enhance biological activity .

- Hybrid Compounds : The development of hybrid molecules combining pyrazole with other pharmacophores has been shown to improve solubility and bioavailability while retaining or enhancing biological efficacy .

Data Summary

Case Studies

A notable case study involved the synthesis of a series of novel pyrazole derivatives which were evaluated for their anticancer properties. The study highlighted that compounds with specific substitutions on the imidazo(1,2-b)pyrazole scaffold exhibited enhanced cytotoxicity against breast cancer cells compared to their unsubstituted counterparts .

Q & A

Q. What are the standard synthetic routes for preparing 3-nitroso-2,6-diphenyl-1H-imidazo[1,2-b]pyrazole, and what analytical methods validate its purity and structure?

The synthesis typically involves sequential functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A validated approach includes:

SEM protection of the nitrogen atom to prevent undesired side reactions.

Regioselective bromination at the 7-position using TMP-bases (e.g., TMPMgCl·LiCl) to generate intermediates for cross-coupling .

Metalation (Mg or Zn) followed by trapping with nitroso electrophiles.

Deprotection under acidic conditions to yield the final product.

Validation :

- HPLC (>97.0% purity) and NMR (1H/13C) confirm regioselectivity and substitution patterns.

- Mass spectrometry (e.g., ESI-MS) verifies molecular weight .

Q. How does the solubility of 1H-imidazo[1,2-b]pyrazole derivatives compare to indole-based analogs, and what experimental data support this?

Replacing indole with the 1H-imidazo[1,2-b]pyrazole scaffold reduces lipophilicity (logD) by ~0.5–1.0 units, enhancing aqueous solubility. For example:

- Pruvanserin isostere (4) : logD = 2.1 (vs. 3.0 for indole-based pruvanserin).

- Solubility assay : Measured in PBS buffer (pH 7.4) via UV-Vis spectroscopy, showing a 3-fold increase in solubility .

Q. What are the critical challenges in characterizing the nitroso group at the 3-position, and how are spectral contradictions resolved?

The nitroso group can exhibit tautomerism or dimerization, complicating NMR interpretation. Key strategies:

- Variable-temperature NMR (VT-NMR) to observe dynamic equilibria.

- IR spectroscopy : Confirms the presence of the N=O stretch (~1500 cm⁻¹).

- X-ray crystallography (e.g., CCDC 2097280) resolves ambiguities in regiochemistry .

Advanced Research Questions

Q. How can regioselective functionalization at the 2-, 3-, 6-, and 7-positions be achieved, and what catalysts optimize cross-coupling efficiency?

A stepwise metalation strategy enables precise functionalization:

Br/Mg-exchange at the 7-position with iPrMgCl·LiCl.

Negishi cross-coupling using Pd(OAc)₂/SPhos (5 mol%) for electron-rich aryl halides (e.g., 4-chlorophenyl iodide, 89% yield).

PEPPSI-iPr catalysts (2 mol%) for electron-deficient substrates (e.g., pyridyl bromides, 78% yield).

TMPZnCl·LiCl for 3-position metalation, followed by acylations or cyanations .

Q. What experimental evidence supports the enhanced photophysical properties of push-pull dyes derived from this scaffold?

Functionalization with strong electron-withdrawing groups (e.g., benzoyl at 3-position) creates a dipolar "push-pull" system. Key

- UV-Vis : Compound 14e shows a second absorption band at 430 nm (ε = 12,500 M⁻¹cm⁻¹), red-shifted by 50 nm vs. non-acylated analogs.

- Fluorescence quantum yield : Φ = 0.45 (vs. <0.1 for indole derivatives), attributed to reduced non-radiative decay .

Q. How can contradictory data in regiochemical assignments during metalation be resolved?

Contradictions arise from competing metalation sites (e.g., 3- vs. 7-position). Resolution methods:

Q. What methodologies enable the synthesis of tetra-functionalized derivatives, and how do steric effects influence reaction yields?

A four-step sequence is employed:

SEM protection → 2. Bromination → 3. Sequential metalation/cross-coupling → 4. Deprotection.

Steric considerations :

- Bulky substituents at the 2- and 6-positions (e.g., diphenyl) reduce yields at the 3-position by 20–30% due to hindered access to reactive sites.

- Smaller groups (e.g., methyl) allow >80% yields in acylations .

Methodological Guidelines

Q. How should researchers design assays to compare bioisosteric replacements (e.g., indole vs. 1H-imidazo[1,2-b]pyrazole)?

- LogD measurement : Use shake-flask method with octanol/water partitioning.

- Solubility : Perform equilibrium solubility assays in biorelevant media (FaSSIF/FeSSIF).

- In vitro activity : Pair with SPR (surface plasmon resonance) to assess target binding kinetics .

Q. What precautions are required when handling nitroso derivatives of this scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.